1-(2,2-Dimethylpropanoyl)piperazine

Overview

Description

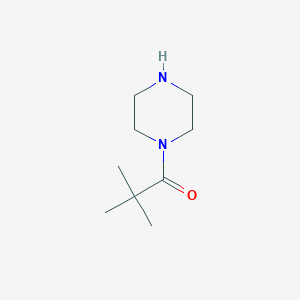

1-(2,2-Dimethylpropanoyl)piperazine is a piperazine derivative featuring a 2,2-dimethylpropanoyl group attached to the nitrogen atom of the piperazine ring. This structural modification distinguishes it from other substituted piperazines, which often incorporate aromatic or heterocyclic substituents.

Biological Activity

1-(2,2-Dimethylpropanoyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities. Piperazine compounds are known for their diverse pharmacological properties, including antipsychotic, analgesic, and antimicrobial effects. This article reviews the biological activity of this compound based on recent studies, highlighting its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with 2,2-dimethylpropanoyl chloride. The process can be optimized to yield high purity and yield of the compound. Various synthetic routes have been explored in the literature, emphasizing the importance of reaction conditions such as temperature and solvent choice to achieve desired outcomes.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. A study demonstrated that related piperazine compounds showed good antibacterial activity against Staphylococcus aureus and Bacillus subtilis, while exhibiting antifungal activity against Aspergillus species . Although specific data on this compound is limited, its structural similarities suggest potential efficacy against similar pathogens.

Analgesic Effects

Piperazine derivatives are also investigated for their analgesic properties. A related study highlighted the analgesic activities of various piperazine derivatives, suggesting that modifications to the piperazine ring can enhance pain relief efficacy . The specific analgesic profile of this compound remains to be fully elucidated but warrants further exploration.

Central Nervous System (CNS) Activity

Piperazines are frequently studied for their effects on the CNS. A recent discovery highlighted a novel piperazine derivative that selectively activates TRPC6 channels in neuronal models, demonstrating synaptoprotective properties in Alzheimer’s disease models . This suggests that this compound may similarly interact with CNS targets, potentially offering therapeutic benefits in neurodegenerative conditions.

Case Studies and Research Findings

Several studies have explored the biological activities of piperazine derivatives:

- Antipsychotic Properties : Piperazines have been shown to act as antagonists at dopamine D2 receptors and serotonin 5-HT2 receptors. This dual action is beneficial for treating psychotic disorders . While specific studies on this compound are scarce, its pharmacological profile may align with these findings.

- Cytotoxicity : Research into related compounds has demonstrated cytotoxic effects against various cancer cell lines. For instance, certain piperazine derivatives induced apoptosis in cancer cells through mechanisms involving caspase activation . Investigating the cytotoxic potential of this compound could reveal its utility in oncology.

Data Table: Biological Activities of Piperazine Derivatives

Chemical Reactions Analysis

Secondary Amine Reactivity

The unsubstituted nitrogen on the piperazine ring retains nucleophilic character, enabling further functionalization:

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) yields N-alkylated derivatives :

| Alkylating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | KCO, DMF | N-Methyl-1-(2,2-dimethylpropanoyl)piperazine | 65% | |

| Benzyl chloride | EtN, CHCl | N-Benzyl derivative | 58% |

Acylation

The secondary amine reacts with acyl chlorides (e.g., acetyl chloride) to form bis-acylated piperazines :

Limitations : Steric hindrance from the pivaloyl group reduces reactivity, necessitating elevated temperatures (80–100°C) .

Pivaloyl Group Reactivity

The electron-withdrawing pivaloyl group participates in nucleophilic acyl substitution under harsh conditions:

Hydrolysis

Acid- or base-catalyzed hydrolysis cleaves the amide bond, regenerating piperazine:

| Condition | Time | Conversion | Reference |

|---|---|---|---|

| 6M HCl, reflux | 12 h | 90% | |

| 2M NaOH, ethanol | 8 h | 85% |

Condensation with Hydroxylamine

Reaction with hydroxylamine forms hydroxamic acid derivatives :

Conditions : Methanol, 60°C, 6 h (Yield: 72%).

Coordination Chemistry

The piperazine nitrogen acts as a monodentate ligand in metal complexes. For example, zinc(II) coordination polymers form in the presence of quinoline derivatives :

Key findings :

Stability and Degradation Pathways

-

Thermal Stability : Decomposes at >200°C (TGA data).

-

Photodegradation : UV exposure leads to imine formation via radical intermediates .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Product | Yield Range |

|---|---|---|---|

| Alkylation | R-X, KCO, DMF | N-Alkyl derivatives | 58–65% |

| Acylation | AcCl, EtN, CHCl | 1,4-Bis(acyl)piperazine | 50–60% |

| Hydrolysis | HCl/HO or NaOH/EtOH | Piperazine + pivalic acid | 85–90% |

| Hydroxamic acid formation | NHOH, MeOH, 60°C | Hydroxamic acid derivative | 72% |

Mechanistic Insights

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,2-Dimethylpropanoyl)piperazine, and how can reaction conditions be tailored to improve yield and purity?

The synthesis of piperazine derivatives often involves nucleophilic substitution or coupling reactions. For example, propargyl bromide can react with 1-(2-fluorobenzyl)piperazine in DMF with K₂CO₃ as a base, followed by click chemistry with azidobenzene derivatives using CuSO₄·5H₂O and sodium ascorbate to form triazole-linked analogs . Key optimizations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Catalysts : Copper catalysts improve regioselectivity in azide-alkyne cycloadditions.

- Purification : Silica gel chromatography (ethyl acetate/hexane gradients) effectively isolates products.

Monitoring via TLC ensures reaction completion, while anhydrous Na₂SO₄ removes residual moisture during extraction .

Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Spectral analysis : ¹H/¹³C NMR and FT-IR validate functional groups and stereochemistry.

- X-ray crystallography : Resolves supramolecular interactions in inclusion complexes (e.g., piperazine-CO₂ adducts) .

- Chromatography : HPLC or GC-MS quantifies purity, while TLC (hexane/ethyl acetate) monitors reaction progress .

- Elemental analysis : Confirms stoichiometry, particularly for novel derivatives .

Advanced Research Questions

Q. How does the introduction of substituents on the piperazine ring influence pharmacological activity, and what methodologies establish structure-activity relationships (SAR)?

Substituents modulate bioactivity by altering electronic, steric, or hydrogen-bonding properties. For example:

- Electron-withdrawing groups (e.g., fluorobenzyl) enhance anticancer activity by improving target binding .

- Hydrophobic moieties (e.g., aryl groups) increase membrane permeability, critical for CNS-targeted drugs .

Methodologies : - QSAR modeling : Correlates physicochemical descriptors (logP, polar surface area) with IC₅₀ values for renin inhibitors .

- Molecular docking : Predicts binding affinities to targets like T-type calcium channels or dopamine receptors .

- In vitro assays : Antiplatelet or anesthetic activity screens validate computational predictions .

Q. Some studies report decreased biological activity in modified piperazine derivatives despite enhanced safety profiles. How can researchers resolve this contradiction in lead optimization?

This trade-off often arises from structural modifications that reduce toxicity but impair target engagement. Strategies include:

- Prodrug design : Beta-cyclodextrin complexes improve solubility while retaining activity .

- Hybrid molecules : Combining piperazine with bioactive scaffolds (e.g., coumarin) balances efficacy and safety .

- Dose-response studies : Optimize therapeutic windows using in vivo models (e.g., infiltration anesthesia in rodents) .

Q. How can computational methods like molecular docking and QSAR modeling predict biological targets and efficacy of this compound derivatives?

- Molecular docking : Simulates ligand-receptor interactions (e.g., piperazine binding to dopamine D3 receptors) to prioritize synthesis targets .

- QSAR : Regression models built from IC₅₀ data (log-transformed) identify critical substituents for renin inhibition .

- ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties, reducing experimental attrition .

Q. What strategies enhance the thermal and chemical stability of piperazine-based inclusion complexes for applications like CO₂ capture?

- Supramolecular design : Host-guest interactions (e.g., piperazine with β-cyclodextrin) stabilize CO₂ adducts .

- Thermogravimetric analysis (TGA) : Measures decomposition temperatures to guide solvent selection (e.g., aqueous vs. organic media) .

- Derivatization : Methyl or hydroxyethyl groups on piperazine improve CO₂ absorption kinetics but may reduce cyclic capacity .

Q. Methodological Considerations

Q. How can researchers address contradictions in experimental data, such as conflicting reports on antiplatelet vs. anesthetic activity in piperazine derivatives?

- Dose standardization : Ensure consistent molar concentrations across studies.

- Target selectivity profiling : Use kinase assays or receptor-binding studies to differentiate off-target effects .

- Meta-analysis : Aggregate data from heterogeneous studies (e.g., Table V in infiltration anesthesia models) to identify trends .

Q. What are the best practices for synthesizing and characterizing thermally labile piperazine derivatives?

- Low-temperature techniques : Conduct reactions under nitrogen to prevent decomposition.

- Cryocrystallography : Resolve crystal structures at 100 K to minimize thermal motion .

- Stability studies : Monitor degradation via accelerated aging tests (40°C/75% RH) .

Q. Tables for Key Data

Table 1. Synthetic Optimization Parameters for Piperazine Derivatives

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | DMF | Enhances reactivity | |

| Catalyst | CuSO₄·5H₂O | Improves regioselectivity | |

| Purification | Silica gel (1:8 EtOAc/hexane) | Reduces impurities |

Table 2. Pharmacological Activities of Piperazine Derivatives

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Functional Group Variations

Piperazine derivatives are broadly categorized based on substituents:

- Aromatic substituents : e.g., 1-(3-trifluoromethylphenyl)piperazine (3-TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP) ().

- Benzyl groups : e.g., N-benzylpiperazine (BZP) and 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) ().

- Aliphatic acyl groups: e.g., 1-(2-furoyl)piperazine () and 1-(2,2-dimethylpropanoyl)piperazine.

Key Differences :

- Lipophilicity: The 2,2-dimethylpropanoyl group in the target compound increases logP compared to polar hydroxyethyl derivatives (e.g., 1-(2-hydroxyethyl)piperazine) or aromatic analogs like mCPP (logP ~2.5 for mCPP vs. estimated ~3.2 for this compound) .

- Synthetic Routes: Acylation of piperazine with 2,2-dimethylpropanoyl chloride (analogous to furoylpiperazine synthesis in ) contrasts with nucleophilic substitution or ring-opening methods used for arylpiperazines ().

Pharmacological Profiles

Receptor Affinity and Selectivity

- Serotonergic Activity: Arylpiperazines like 3-TFMPP and mCPP exhibit agonist activity at 5-HT1B/1C receptors, reducing locomotor activity in rats . In contrast, the aliphatic acyl group in this compound likely shifts activity away from serotonin receptors toward dopamine or adrenergic systems, as seen in rigid bridged piperazines ().

- Dopaminergic Activity : Substituted (2-methoxyphenyl)piperazines show affinity for dopamine D2 receptors (Ki < 100 nM in ). The target compound’s acyl group may reduce CNS penetration compared to these analogs but improve peripheral selectivity.

Transporter Binding

- Dopamine Transporter (DAT): Bridged piperazines (e.g., 3,8-diaza[3.2.1]bicyclooctane derivatives) achieve high DAT affinity (IC50 ~8 nM) with selectivity over serotonin transporters (). The rigidity imparted by the 2,2-dimethylpropanoyl group could similarly enhance DAT binding, though experimental validation is needed.

Physicochemical and Pharmacokinetic Properties

Properties

IUPAC Name |

2,2-dimethyl-1-piperazin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-9(2,3)8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXOBQQMHSMJMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375754 | |

| Record name | 1-(2,2-dimethylpropanoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155295-47-9 | |

| Record name | 1-(2,2-dimethylpropanoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,2-Dimethylpropanoyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.